molecular formula C8H10O3 B1661434 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 90989-09-6

6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B1661434
CAS No.: 90989-09-6
M. Wt: 154.16
InChI Key: YFXXQXCWRNTCCY-UHFFFAOYSA-N
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Description

The compound with the chemical formula “6,7-Dimethyl-3-oxabicyclo[32It belongs to the class of cyclic anhydrides and is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Camphorquinone can be synthesized through several synthetic routes. One common method involves the oxidation of camphor using reagents such as nitric acid or chromic acid. The reaction conditions typically include controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods often involve large-scale oxidation processes with stringent quality control measures to produce high-purity camphorquinone.

Chemical Reactions Analysis

Camphorquinone undergoes various types of chemical reactions, including:

    Oxidation: Camphorquinone can be further oxidized to produce different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert camphorquinone into camphor or other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Camphorquinone can undergo substitution reactions where one or more of its functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield camphoric acid, while reduction may produce camphor.

Scientific Research Applications

Camphorquinone has numerous applications in scientific research, including:

    Chemistry: It is used as a photoinitiator in polymer chemistry, particularly in the production of dental materials and adhesives.

    Biology: Camphorquinone is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is used in the synthesis of various pharmaceuticals and as a component in drug delivery systems.

    Industry: Camphorquinone is utilized in the production of coatings, adhesives, and other industrial materials due to its unique chemical properties

Mechanism of Action

The mechanism by which camphorquinone exerts its effects involves its ability to generate free radicals upon exposure to light. These free radicals initiate polymerization reactions, making camphorquinone an effective photoinitiator. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Camphorquinone can be compared with other cyclic anhydrides and photoinitiators. Similar compounds include benzoin methyl ether and benzoin ethyl ether, which are also used as photoinitiators in polymer chemistry. camphorquinone is unique due to its specific structure and reactivity, making it particularly effective in certain applications such as dental materials and adhesives.

Properties

IUPAC Name

6,7-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-4(2)6-5(3)7(9)11-8(6)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXXQXCWRNTCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C1C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232248
Record name 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90989-09-6
Record name 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90989-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 2
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 3
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 4
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 5
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 6
6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

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